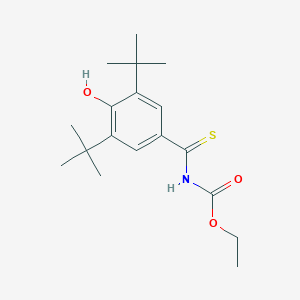

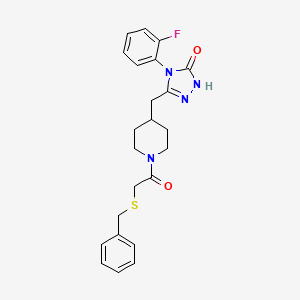

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve a variety of chemical reactions, and the analysis would look at the efficiency, yield, and environmental impact of the synthesis .Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .Chemical Reactions Analysis

Chemical reactions analysis would involve studying the reactions the compound undergoes. This could include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or in the presence of certain other compounds .科学的研究の応用

Photochemistry and Electron Transfer

The photochemistry of related naphthyl ethyl benzoates has been studied to understand their behavior under light exposure. These compounds undergo processes like cycloaddition and intramolecular exciplex formation. For instance, the 2-(1-naphthyl)ethyl benzoates exhibited quenched naphthalene fluorescence, indicating intramolecular electron transfer. This phenomenon was observed to be dependent on the solvent's polarity, with a significant solvatochromic effect suggesting different dipole moments in polar and nonpolar solvents. Such studies highlight the potential of these compounds in photochemical applications and the development of fluorescent probes for scientific research (Morley & Pincock, 2001).

Bioscaffolding Applications

In the field of tissue engineering, certain polymers have been blended with poly(ε-caprolactone) (PCL) to improve cell adhesion on scaffolds. One study aimed to enhance this property by using poly(ethylene-co-vinyl alcohol), which has hydroxyl groups capable of developing hydrogen bonds with cells. The incorporation of naphthalene microparticles as porogen and their subsequent removal by sublimation under reduced pressure achieved pore interconnections within the scaffolds. This approach underlines the importance of chemical modifications and scaffold design in bioscaffolding applications (Alghamdi et al., 2020).

Polymer Chemistry

Poly(ethylene oxide) (PEO) with a cyano group at one end and a hydroxyl group at the other has been synthesized through anionic ring-opening polymerization, initiated with (cyanomethyl)potassium. This process involves a primary amino-terminal heterotelechelic PEO obtained by reducing the cyano group at the polymer chain's end. Such advancements in polymer chemistry showcase the versatility of naphthalene and cyano-containing compounds in synthesizing functional polymers with specific terminal groups (Nagasaki et al., 1995).

Synthetic Chemistry

The synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives showcases the chemical versatility of naphthalene-related compounds. These heterocyclic compounds were synthesized under solvent-free conditions and characterized for their antibacterial and antifungal activities. This example highlights the potential of such compounds in developing new materials with biological applications (Patel & Patel, 2017).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-11-5-6-13-22(21)27-15-18(14-26)24-28-23(16-31-24)20-12-7-9-17-8-3-4-10-19(17)20/h3-13,15-16,27H,2H2,1H3/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTYWVKUBBYIIW-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)

![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)

![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)